![molecular formula C36H52N2O4 B611589 UniPR129 CAS No. 1639159-47-9](/img/new.no-structure.jpg)
UniPR129
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Overview
Description
UniPR129 is a competitive Eph-ephrin antagonist that acts by blocking in vitro angiogenesis at low micromolar concentrations.
Scientific Research Applications
Prostate Cancer
One of the significant applications of UniPR129 is its use in prostate cancer research. In experimental studies involving the PC3 prostate adenocarcinoma cell line, this compound effectively inhibited cell rounding and disrupted angiogenesis. These findings suggest that this compound may serve as a valuable pharmacological tool for studying prostate cancer progression and treatment strategies .
Intestinal Tumorigenesis
In vivo studies using APC min/J mice demonstrated that treatment with this compound resulted in a significant reduction in the number and size of intestinal adenomas. This suggests that inhibiting Eph-ephrin interactions could slow down tumor development in intestinal cancers. The results support the hypothesis that targeting the Eph-ephrin system may provide a novel therapeutic approach for preventing intestinal tumorigenesis .
Pharmacokinetic Challenges
Despite its promising pharmacological profile, this compound faces challenges related to pharmacokinetics. Studies have indicated that it suffers from poor oral bioavailability and rapid degradation in liver microsomes, which limits its effectiveness in vivo. These limitations have prompted further research into derivatives of this compound, such as UniPR139 and UniPR502, which aim to retain efficacy while improving pharmacokinetic properties .
Comparative Analysis of Derivatives
Compound | Binding Affinity Ki (nM) | Oral Bioavailability | Cytotoxicity Level |
---|---|---|---|
This compound | 370 | Low | Non-cytotoxic |
UniPR139 | 950 | Moderate | Non-cytotoxic |
UniPR502 | Not specified | Moderate | Cytotoxic |
This table summarizes key characteristics of this compound and its derivatives, highlighting the trade-offs between potency, bioavailability, and cytotoxicity.
Properties
CAS No. |
1639159-47-9 |
---|---|
Molecular Formula |
C36H52N2O4 |
Molecular Weight |
576.82 |
IUPAC Name |
(S)-3-((R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI Key |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
SMILES |
OC(C[C@H](CC1=CNC2=C1C=CC=C2)NC(CC[C@@H](C)[C@H]3CC[C@H]4[C@@H]5CC[C@@H]6C[C@H](O)CC[C@]6(C)[C@H]5CC[C@@]43C)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UniPR129; Uni-PR-129; Uni PR 129; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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